molecular formula C7H7NOS B7725342 2-hydroxybenzenecarboximidothioic acid

2-hydroxybenzenecarboximidothioic acid

Cat. No.: B7725342
M. Wt: 153.20 g/mol
InChI Key: JFYIBFCXQUDFQE-UHFFFAOYSA-N
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Description

2-Hydroxybenzenecarboximidothioic acid is a thiocarboximidic acid derivative featuring a hydroxy-substituted benzene ring. This compound is primarily explored in coordination chemistry, pharmaceutical intermediates, and agrochemical synthesis due to its ability to act as a ligand or precursor for heterocyclic systems .

Properties

IUPAC Name

2-hydroxybenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(10)5-3-1-2-4-6(5)9/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYIBFCXQUDFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=N)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxybenzenecarboximidothioic acid typically involves the reaction of 2-hydroxybenzoic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2-hydroxybenzenecarboximidothioic acid may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzenecarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2-Hydroxybenzenecarboximidothioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxybenzenecarboximidothioic acid involves its interaction with specific molecular targets. The hydroxyl group and carboximidothioic acid group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and enzyme function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Comparison with 2-Aminobenzamides

2-Aminobenzamides share a benzene ring with substituents at the ortho position but replace the carboximidothioic acid group with an amide (-CONH₂). Key differences include:

Property 2-Hydroxybenzenecarboximidothioic Acid 2-Aminobenzamide
Solubility Moderate in polar solvents (e.g., DMSO) High in aqueous media
Acidity (pKa) ~3.5 (carboximidothioic acid group) ~8.2 (amide proton)
Metal Chelation Strong affinity for transition metals Limited chelation capacity
Applications Ligand synthesis, antimicrobial agents Enzyme inhibitors, polymers

Studies indicate that the thioic acid group in 2-hydroxybenzenecarboximidothioic acid enhances metal-binding efficiency compared to 2-aminobenzamides, making it preferable for catalytic and medicinal chemistry applications .

Comparison with 2-Carbamimidoylbenzoic Acid

2-Carbamimidoylbenzoic acid (a precursor for pyrimidine derivatives) features a carbamimidoyl (-C(NH₂)₂) group instead of the thioic acid moiety. Key distinctions:

Property 2-Hydroxybenzenecarboximidothioic Acid 2-Carbamimidoylbenzoic Acid
Reactivity Prone to thiol-disulfide exchange Nucleophilic amidine group
Thermal Stability Decomposes above 150°C Stable up to 200°C
Synthetic Utility Forms thioesters, metal complexes Forms pyrimidine derivatives

The sulfur atom in 2-hydroxybenzenecarboximidothioic acid introduces redox-active behavior, enabling applications in antioxidant research, whereas 2-carbamimidoylbenzoic acid is more suited for heterocyclic synthesis .

Mechanistic and Functional Insights

  • Coordination Chemistry: The ortho-hydroxyl and thioic acid groups in 2-hydroxybenzenecarboximidothioic acid enable bidentate or tridentate ligand formation with metals like Cu(II) and Fe(III), outperforming analogs lacking sulfur donors .
  • Biological Activity : Thiocarboximidic acids exhibit broader antimicrobial spectra compared to carboxamides, attributed to sulfur’s electronegativity and membrane permeability .

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